molecular formula C6HCl3N2S B13927774 2,4,6-trichloroThiazolo[4,5-c]pyridine

2,4,6-trichloroThiazolo[4,5-c]pyridine

Cat. No.: B13927774
M. Wt: 239.5 g/mol
InChI Key: RIASYAQAHXGEAA-UHFFFAOYSA-N
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Description

2,4,6-TrichloroThiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TrichloroThiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-aminothiazole with a chlorinated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-TrichloroThiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-TrichloroThiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-TrichloroThiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,4,6-TrichloroThiazolo[4,5-c]pyridine is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and electronic properties make it distinct from other thiazolo-pyridine derivatives .

Properties

Molecular Formula

C6HCl3N2S

Molecular Weight

239.5 g/mol

IUPAC Name

2,4,6-trichloro-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6HCl3N2S/c7-3-1-2-4(5(8)10-3)11-6(9)12-2/h1H

InChI Key

RIASYAQAHXGEAA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=C(S2)Cl

Origin of Product

United States

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